ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate
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Overview
Description
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.3 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate typically involves the reaction of 5-methyl-2-aminopyridine with ethyl isothiocyanatoformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Preparation of 5-methyl-2-aminopyridine: This compound is synthesized through the condensation of acetaldehyde and ammonia, followed by cyclization.
Reaction with ethyl isothiocyanatoformate: The 5-methyl-2-aminopyridine is then reacted with ethyl isothiocyanatoformate under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-(5-methylpyridin-2-yl)carbamate: Similar structure but lacks the thiocarbamate group.
5-Ethyl-2-methylpyridine: A precursor in the synthesis of nicotinic acid, with different chemical properties.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: A compound with similar pyridine structure but different functional groups and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.
This compound is synthesized through the reaction of 5-methyl-2-aminopyridine with ethyl isothiocyanatoformate. This reaction typically occurs under controlled conditions to ensure high yield and purity. The structural formula can be represented as follows:
- IUPAC Name : Ethyl [(5-methyl-2-pyridinyl)amino]carbothioylcarbamate
- Molecular Formula : C10H13N3O2S
- Molecular Weight : 241.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamothioyl moiety is known to interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit growth .
Strain | IC50 (µM) |
---|---|
MRSA | 12.5 |
Escherichia coli | 15.0 |
Pseudomonas aeruginosa | 20.0 |
3.2 Anticancer Activity
This compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated dose-dependent cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25.0 |
A549 | 30.0 |
These results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) activity and cell cycle arrest in the S phase .
3.3 Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
4. Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against MRSA biofilms. The compound was found to significantly reduce biofilm formation at concentrations below its cytotoxic threshold, indicating a potential role in treating resistant bacterial infections .
Case Study 2: Inhibition of Cancer Cell Proliferation
In a comparative study involving several thiourea derivatives, this compound exhibited superior anticancer activity against MCF-7 cells compared to structurally similar compounds, highlighting its potential as a lead compound for further development .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Continued investigation into its mechanisms of action and therapeutic applications could lead to significant advancements in drug development.
Properties
IUPAC Name |
ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-3-15-10(14)13-9(16)12-8-5-4-7(2)6-11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIALEDDVUZGYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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